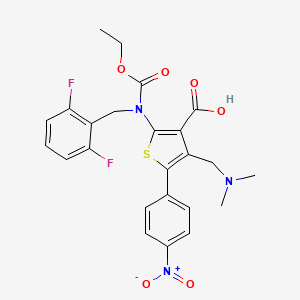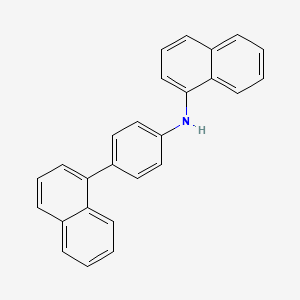
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine is an organic compound with the molecular formula C26H19N. It is known for its applications in organic electronics, particularly as a hole transport material in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Métodos De Preparación
The synthesis of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine typically involves the reaction of 1-iodonaphthalene with 4-bromobiphenyl under specific conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Análisis De Reacciones Químicas
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-yl derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene rings.
Aplicaciones Científicas De Investigación
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine has several scientific research applications:
Organic Electronics: It is widely used as a hole transport material in OLEDs and OPV devices due to its excellent charge transport properties.
Material Science: The compound is used in the development of new materials with specific electronic properties, such as high charge mobility and stability.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine in organic electronics involves its ability to transport holes (positive charge carriers) efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transport through the material. This property is crucial for its function in OLEDs and OPV devices, where efficient charge transport is necessary for device performance .
Comparación Con Compuestos Similares
N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine can be compared with other similar compounds, such as:
N,N’-Bis(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: This compound is also used as a hole transport material in organic electronics but has different electronic properties and stability.
N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Known for its use in OLEDs and perovskite solar cells, this compound offers different processing advantages and electronic characteristics.
This compound stands out due to its unique combination of high charge mobility and stability, making it a valuable material in the field of organic electronics.
Propiedades
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)naphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N/c1-3-11-23-19(7-1)9-5-13-24(23)21-15-17-22(18-16-21)27-26-14-6-10-20-8-2-4-12-25(20)26/h1-18,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQYYUKPVKEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
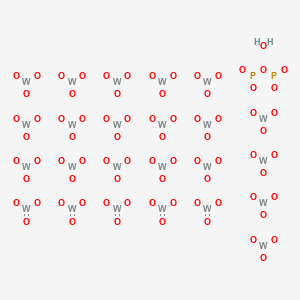
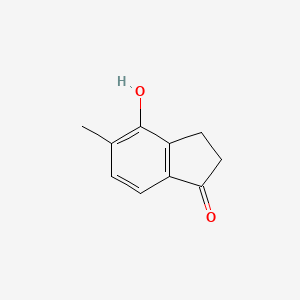
![(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid](/img/structure/B8208465.png)
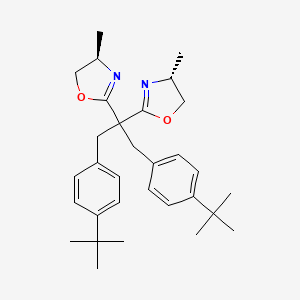
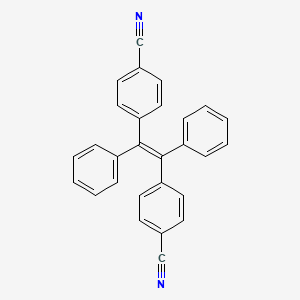
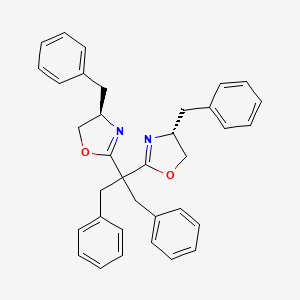
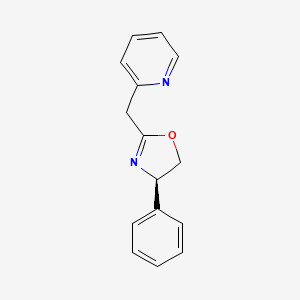
![(4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8208499.png)
![(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B8208505.png)
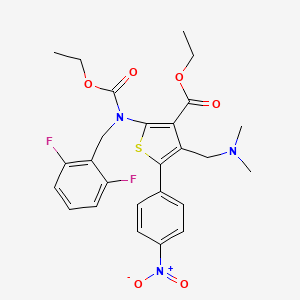
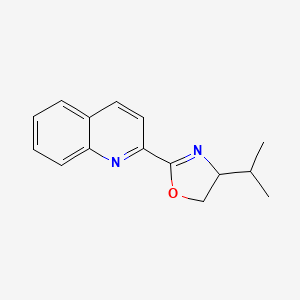
![(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8208527.png)
